Product packaging for Benzene, 2-heptyl-1,3-dimethyl-(Cat. No.:)

Benzene, 2-heptyl-1,3-dimethyl-

Cat. No.: B12339668
M. Wt: 204.35 g/mol
InChI Key: UGROAPWGDWIUPC-UHFFFAOYSA-N
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Description

Benzene, 2-heptyl-1,3-dimethyl- is a useful research compound. Its molecular formula is C15H24 and its molecular weight is 204.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 2-heptyl-1,3-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 2-heptyl-1,3-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24 B12339668 Benzene, 2-heptyl-1,3-dimethyl-

Properties

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

2-heptyl-1,3-dimethylbenzene

InChI

InChI=1S/C15H24/c1-4-5-6-7-8-12-15-13(2)10-9-11-14(15)3/h9-11H,4-8,12H2,1-3H3

InChI Key

UGROAPWGDWIUPC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=C(C=CC=C1C)C

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations for Benzene, 2 Heptyl 1,3 Dimethyl and Structural Analogs

Catalytic Alkylation Approaches to Substituted Benzenes

Catalytic alkylation represents a primary strategy for introducing alkyl chains onto an aromatic ring. The specific synthesis of Benzene (B151609), 2-heptyl-1,3-dimethyl-, involves the alkylation of 1,3-dimethylbenzene (m-xylene) with a suitable heptylating agent, typically a heptene (B3026448) isomer.

Reaction of Benzene with Heptene Isomers

The alkylation of benzene and its derivatives with alkenes, such as heptene, is a classic example of a Friedel-Crafts alkylation reaction. vaia.comchemguide.co.uk This process typically requires a catalyst, often a strong Lewis acid like aluminum chloride (AlCl₃) or a proton acid (Brønsted acid), to activate the alkene. vaia.comchemguide.co.uk The reaction involves the addition of an alkyl group to the aromatic ring, replacing a hydrogen atom. chemguide.co.uk

In the context of synthesizing Benzene, 2-heptyl-1,3-dimethyl-, the aromatic substrate would be 1,3-dimethylbenzene. The reaction with a heptene isomer, for instance, 1-heptene, would proceed by generating a heptyl carbocation electrophile. This electrophile then attacks the electron-rich 1,3-dimethylbenzene ring. The methyl groups on the ring are activating and direct the incoming electrophile to the ortho and para positions. Attack at the 2-position (ortho to both methyl groups) is sterically hindered but possible, while attack at the 4-position (ortho to one methyl and para to the other) is generally favored.

A significant challenge in these reactions is controlling polyalkylation, where the initial product, being more reactive than the starting material, undergoes further alkylation. libretexts.org Using a large excess of the aromatic compound can favor the mono-alkylated product. msu.edu

Influence of Catalyst Properties on Alkylation Outcomes

The outcome of zeolite-catalyzed alkylation is highly dependent on the specific properties of the catalyst. elsevierpure.com Key parameters include the Si/Al ratio, pore size and dimensionality, and the nature and density of acid sites.

Acidity: The catalytic activity of zeolites stems from their Brønsted and Lewis acid sites. The alkylation of aromatics with olefins is catalyzed by the Brønsted acid sites. The density and strength of these sites, which are related to the aluminum content (Si/Al ratio), are crucial. Higher acidity generally leads to higher conversion rates, but can also promote side reactions like isomerization and cracking. elsevierpure.com

Pore Structure: The size and geometry of the zeolite channels dictate which molecules can enter and exit, thereby controlling product distribution. csic.es Large-pore zeolites like Faujasite (Y) and Beta (BEA) have been used for the alkylation of benzene with larger olefins. lidsen.com Medium-pore zeolites like ZSM-5 are effective for smaller aromatics and can impart high selectivity. researchgate.net

Catalyst Deactivation: Zeolites can be deactivated by the formation of coke, which blocks the pores and active sites. The reaction conditions and the choice of zeolite can be optimized to minimize coke formation and prolong the catalyst's lifespan. lidsen.com

Table 1: Comparison of Catalysts in Aromatic Alkylation

Catalyst TypeAdvantagesDisadvantagesSelectivity Control
Lewis Acids (e.g., AlCl₃) High activityDifficult to separate, corrosive, stoichiometric amounts often neededPoor, often leads to mixtures and polyalkylation
Zeolites (e.g., ZSM-5, Beta) Reusable, non-corrosive, easy to separate, shape-selectiveCan be deactivated by coking, may require higher temperaturesHigh, controlled by pore structure and acidity

Electrophilic Aromatic Substitution Pathways for Benzenoid Systems

The alkylation of 1,3-dimethylbenzene with heptene is a classic electrophilic aromatic substitution (EAS) reaction. This is the fundamental mechanism by which most substitutions on aromatic rings occur. libretexts.org

Detailed Reaction Mechanisms of Electrophilic Substitution

The electrophilic aromatic substitution reaction proceeds via a two-step mechanism. msu.edubyjus.com

Generation of the Electrophile: The first step is the formation of a strong electrophile. In the case of alkylation with an alkene like 1-heptene, a proton from an acid catalyst (like H-ZSM-5) adds to the double bond, forming a secondary carbocation (heptan-2-yl cation). This carbocation is the reactive electrophile.

Attack of the Aromatic Ring: The π-electron system of the aromatic ring (1,3-dimethylbenzene) acts as a nucleophile and attacks the electrophilic carbocation. byjus.com This step is typically the slow, rate-determining step of the reaction because it disrupts the stable aromatic system of the benzene ring to form a non-aromatic carbocation intermediate. msu.edubyjus.com

Deprotonation and Restoration of Aromaticity: A base (which could be the conjugate base of the acid catalyst or another molecule in the mixture) removes a proton from the carbon atom that formed the bond with the electrophile. byjus.com This restores the aromatic π-system and yields the final substituted product, in this case, 2-heptyl-1,3-dimethylbenzene. This step is fast and energetically favorable due to the reformation of the stable aromatic ring. byjus.com

Benzenonium Ion Intermediate Formation and Stabilization

The intermediate formed during electrophilic aromatic substitution is a resonance-stabilized carbocation known as a benzenonium ion or arenium ion. msu.edubyjus.com This intermediate is key to the reaction pathway.

When the electrophile attacks the 1,3-dimethylbenzene ring, it forms a sigma bond to one of the ring carbons, which becomes sp³-hybridized. byjus.com The positive charge is delocalized over the remaining five carbon atoms of the ring through resonance. This delocalization stabilizes the intermediate, although it is still much less stable than the initial aromatic reactant. byjus.com

The stability of the benzenonium ion influences the orientation of the substitution. For 1,3-dimethylbenzene, the methyl groups are electron-donating and help to stabilize the positive charge of the arenium ion. The charge stabilization is most effective when the incoming electrophile adds to the ortho or para positions relative to the methyl groups, as this allows for resonance structures where the positive charge is located on the methyl-substituted carbons. msu.edu This is why alkyl groups are considered ortho-, para-directing activators in electrophilic aromatic substitution. The formation of 2-heptyl-1,3-dimethylbenzene results from an attack at a position ortho to both methyl groups.

Advanced Derivatization Strategies for Complex Alkylbenzenes

The structural complexity of alkylbenzenes like "Benzene, 2-heptyl-1,3-dimethyl-" necessitates sophisticated derivatization strategies for both unambiguous structural confirmation and the exploration of their chemical reactivity. These strategies often involve the introduction of new functional groups at specific positions on the aromatic ring or the alkyl side chain.

Functionalization for Structural Elucidation and Reactivity Studies

The functionalization of complex alkylbenzenes serves as a powerful tool for detailed structural analysis and for probing their reactivity in various chemical transformations. Introducing specific functional groups can facilitate spectroscopic analysis and provide insights into the electronic and steric effects of the alkyl substituents.

One common approach involves the electrophilic substitution on the aromatic ring. For "Benzene, 2-heptyl-1,3-dimethyl-", the two methyl groups and the heptyl group are all electron-donating groups (EDGs), which activate the aromatic ring towards electrophilic attack. wikipedia.orglibretexts.org These groups direct incoming electrophiles to the ortho and para positions relative to themselves. organicchemistrytutor.comyoutube.com Given the substitution pattern of 1,3-dimethyl, the remaining open positions on the ring (4, 5, and 6) are all activated. The heptyl group at position 2 further influences the regioselectivity of such reactions.

Another key strategy is the functionalization of the benzylic position of the heptyl group. rsc.orgyoutube.comyoutube.com The benzylic carbon is the carbon atom of the heptyl group directly attached to the benzene ring. Reactions at this position are often favored due to the resonance stabilization of the resulting radical or carbocation intermediates. youtube.com Common functionalization reactions at the benzylic position include halogenation and oxidation. youtube.comyoutube.com For instance, free radical bromination using N-bromosuccinimide (NBS) can selectively introduce a bromine atom at the benzylic position. youtube.comyoutube.com This bromo-derivative can then be used in a variety of subsequent nucleophilic substitution reactions to introduce other functional groups. youtube.com Oxidation of the benzylic position can lead to the formation of ketones or carboxylic acids, depending on the reaction conditions and the structure of the alkyl group. youtube.com

The data from these derivatization reactions, analyzed through techniques like NMR and mass spectrometry, provides crucial information for confirming the structure of the parent alkylbenzene and understanding its chemical behavior.

Derivatization StrategyReagentsTarget PositionPurpose
Electrophilic Aromatic SubstitutionElectrophile (e.g., Br₂, HNO₃/H₂SO₄)Aromatic Ring (positions 4, 5, 6)Structural Elucidation, Reactivity Studies
Benzylic HalogenationN-Bromosuccinimide (NBS)Benzylic C-H of heptyl groupIntroduction of a functional group for further synthesis
Benzylic OxidationKMnO₄ or Na₂Cr₂O₇/H₂SO₄Benzylic C-H of heptyl groupStructural analysis, synthesis of derivatives

Regioselective Functionalization Techniques

Achieving regioselectivity in the functionalization of polysubstituted benzenes like "Benzene, 2-heptyl-1,3-dimethyl-" is a significant synthetic challenge. The directing effects of multiple alkyl groups can lead to a mixture of products. lumenlearning.com Therefore, methods that allow for the selective introduction of a functional group at a single desired position are highly valuable.

For electrophilic aromatic substitution, the regioselectivity is governed by the combined electronic and steric effects of the existing substituents. nih.gov In "Benzene, 2-heptyl-1,3-dimethyl-", the two methyl groups strongly activate the positions ortho and para to them. The heptyl group also acts as an activating group. libretexts.org The interplay of these directing effects determines the final product distribution. For instance, nitration or halogenation would likely yield a mixture of isomers. However, by carefully controlling reaction conditions such as temperature and the choice of catalyst, the selectivity for a particular isomer can sometimes be enhanced. numberanalytics.com

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for regioselective derivatization. manchester.ac.ukmanchester.ac.uk These methods often employ a directing group, which is a functional group already present on the substrate that coordinates to the metal catalyst and directs the C-H activation to a specific position, often ortho to the directing group. manchester.ac.ukmanchester.ac.uk While "Benzene, 2-heptyl-1,3-dimethyl-" itself lacks a common directing group, it could be derivatized to include one, thereby enabling highly regioselective functionalization.

Another approach to achieve regioselectivity is through benzylic C-H functionalization. rsc.org As mentioned earlier, reactions at the benzylic position are often highly selective due to the unique reactivity of this site. youtube.comyoutube.com This provides a reliable method for introducing functionality at a specific carbon atom of the heptyl side chain.

Unraveling Reaction Kinetics and Pathways

Understanding the kinetics and mechanisms of the reactions used to synthesize and functionalize complex alkylbenzenes is crucial for optimizing reaction conditions and controlling product outcomes.

Investigation of Rate-Determining Steps in Alkylation Reactions

The synthesis of "Benzene, 2-heptyl-1,3-dimethyl-" would typically involve a Friedel-Crafts alkylation reaction, where 1,3-dimethylbenzene (m-xylene) is reacted with a heptylating agent, such as a 1-haloheptane or 1-heptene, in the presence of a Lewis acid catalyst like AlCl₃. wikipedia.orgmt.com The kinetics of Friedel-Crafts alkylation reactions have been extensively studied. rsc.orgcore.ac.uk

The rate of the reaction is typically first-order with respect to the aromatic substrate, the alkylating agent, and the catalyst. core.ac.uk However, the exact rate law can vary depending on the specific reactants and conditions. For example, in some cases, the formation of the electrophile from the alkyl halide and the Lewis acid can be the rate-limiting step.

Factors that influence the rate of the reaction include the nature of the aromatic substrate, the structure of the alkylating agent, the type and concentration of the catalyst, and the reaction temperature. numberanalytics.com Since the methyl groups in 1,3-dimethylbenzene are activating, it will react faster than benzene in a Friedel-Crafts alkylation. lumenlearning.com

ReactionTypical Rate-Determining StepKey Influencing Factors
Friedel-Crafts AlkylationAttack of the aromatic ring on the electrophileAromatic substrate reactivity, alkylating agent structure, catalyst, temperature

Identification and Characterization of Reaction Intermediates

The key intermediates in Friedel-Crafts alkylation reactions are carbocations or polarized donor-acceptor complexes. masterorganicchemistry.comvirginia.edu In the alkylation of 1,3-dimethylbenzene with a heptyl halide, the Lewis acid catalyst (e.g., AlCl₃) abstracts the halide from the alkyl halide to generate a heptyl carbocation. mt.com

However, primary carbocations like the 1-heptyl carbocation are highly unstable and prone to rearrangement to form more stable secondary or tertiary carbocations via hydride or alkyl shifts. masterorganicchemistry.comchemistrysteps.com This means that the direct alkylation with 1-haloheptane might not yield "Benzene, 2-heptyl-1,3-dimethyl-" as the major product, but rather a mixture of isomers where the benzene ring is attached to different positions along the heptyl chain. For example, a 1,2-hydride shift would lead to a more stable secondary carbocation, resulting in the formation of a 2-phenylheptane derivative.

The other crucial intermediate is the arenium ion (sigma complex), which is formed when the carbocation attacks the aromatic ring. libretexts.orgnih.gov This intermediate is a resonance-stabilized cation, but it is not aromatic. The subsequent loss of a proton from the arenium ion restores the aromaticity of the ring and yields the final alkylated product. mt.com

The direct observation and characterization of these reactive intermediates are challenging due to their short lifetimes. However, their existence is supported by a wealth of experimental evidence, including the study of reaction kinetics, product distribution analysis (especially the observation of rearranged products), and spectroscopic studies under specific conditions. nih.govnih.govrsc.org Computational studies also provide valuable insights into the structure and energetics of these transient species. nih.gov

IntermediateDescriptionKey Characteristics
CarbocationPositively charged carbon species generated from the alkylating agent.Prone to rearrangement to form more stable carbocations.
Arenium Ion (Sigma Complex)Resonance-stabilized cationic intermediate formed by the attack of the electrophile on the aromatic ring.Non-aromatic; loses a proton to restore aromaticity.

Theoretical and Computational Chemistry of Benzene, 2 Heptyl 1,3 Dimethyl

Quantum Chemical Studies on Molecular Structure and Conformational Analysis

Quantum chemical calculations are pivotal in determining the three-dimensional structure and conformational preferences of molecules like Benzene (B151609), 2-heptyl-1,3-dimethyl-. The presence of a flexible heptyl group attached to the rigid dimethylbenzene core introduces a degree of conformational complexity. The rotation around the C-C bonds of the heptyl chain and the bond connecting the alkyl chain to the aromatic ring gives rise to various conformers with different energies.

A theoretical study on the conformers of p-xylene (B151628) using Density Functional Theory (DFT) revealed the existence of distinct conformers, which could be differentiated by their vibrational spectra. eurjchem.com A similar approach for Benzene, 2-heptyl-1,3-dimethyl- would likely identify multiple stable conformers arising from the different possible arrangements of the heptyl chain.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational method for investigating the mechanisms of chemical reactions involving alkylated benzenes. researchgate.netusu.edu

Transition State Analysis and Activation Energy Calculations

The alkylation of aromatic compounds, a fundamental process in organic chemistry, is often studied using DFT to map out the reaction pathways and identify transition states. acs.orgyoutube.com For the synthesis of Benzene, 2-heptyl-1,3-dimethyl-, which can be achieved through Friedel-Crafts alkylation of m-xylene (B151644) with a heptylating agent, DFT calculations can provide crucial information about the energy barriers of the reaction. plymouth.ac.ukuco.es

Studies on the alkylation of benzene with propylene (B89431) to form cumene (B47948) have shown that DFT can be used to compare different possible reaction mechanisms, such as stepwise versus concerted pathways. researchgate.net These calculations reveal the activation energies associated with each step, allowing for the determination of the most favorable reaction route. For the formation of Benzene, 2-heptyl-1,3-dimethyl-, DFT would be employed to model the interaction of the electrophilic heptyl species with the m-xylene ring, locate the transition state structure for the addition step, and calculate the corresponding activation energy.

Table 1: Representative Activation Energies for Benzene Alkylation (Illustrative) This table presents illustrative data based on typical values found in computational studies of similar reactions, as specific data for 2-heptyl-1,3-dimethyl-benzene is not available.

Reactants Catalyst Reaction Type Calculated Activation Energy (kJ/mol)
Benzene + Propylene H-beta Zeolite Alkylation 106
m-Xylene + t-Butyl Chloride AlCl₃ Alkylation Not specified in search results

Proton Migration and Catalytic Effects in Alkylation Reactions

In acid-catalyzed alkylation reactions, the role of the catalyst and the movement of protons are critical aspects of the mechanism. acs.org DFT studies have been instrumental in elucidating these details. For instance, in the alkylation of benzene over zeolite catalysts, DFT calculations have shown how the proton from the catalyst facilitates the reaction and is subsequently regenerated. researchgate.net

The mechanism often involves the formation of a Wheland intermediate, a high-energy dearomatized species, followed by the loss of a proton to restore the aromaticity of the ring. acs.org DFT simulations can model the proton transfer steps within the catalytic cycle, providing insights into the role of the catalyst's active sites. In the context of synthesizing Benzene, 2-heptyl-1,3-dimethyl-, DFT could be used to study the interaction of the m-xylene substrate with the acid catalyst, the subsequent electrophilic attack by the heptyl carbocation, and the final deprotonation step.

Molecular Orbital Analysis and Reactivity Prediction

The electronic structure of Benzene, 2-heptyl-1,3-dimethyl- can be understood through molecular orbital (MO) theory, which provides a framework for predicting its reactivity. youtube.commasterorganicchemistry.comlumenlearning.comlibretexts.orglibretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity).

The HOMO-LUMO gap, the energy difference between these two orbitals, is an indicator of the molecule's chemical stability and reactivity. researchgate.netyoutube.com A smaller HOMO-LUMO gap generally suggests higher reactivity. For Benzene, 2-heptyl-1,3-dimethyl-, the presence of three electron-donating alkyl groups (two methyl and one heptyl) on the benzene ring would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack compared to unsubstituted benzene. youtube.com

Computational studies on xylene isomers have shown how the positions of the methyl groups influence the HOMO and LUMO energies. researchgate.net A similar analysis for Benzene, 2-heptyl-1,3-dimethyl- would reveal the distribution of electron density in the frontier molecular orbitals, highlighting the most probable sites for electrophilic substitution.

Table 2: Calculated HOMO-LUMO Gaps for Representative Aromatic Hydrocarbons (Illustrative) This table presents illustrative data based on typical values found in computational studies of similar compounds, as specific data for 2-heptyl-1,3-dimethyl-benzene is not available.

Compound Computational Method HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
Benzene B3LYP/6-311+G(d,p) -6.75 -0.21 6.54
p-Xylene B3LYP/6-311++G(d,p) Not specified Not specified Not specified, but lower than benzene

Computational Assessment of Intramolecular Interactions in Alkylated Aromatics

Studies on model compounds with aliphatic chains on aromatic groups have revealed a complex network of dispersive and steric interactions. rsc.org These investigations have shown that folded or twisted conformations can sometimes be more stable than fully extended ones due to favorable intramolecular forces. For Benzene, 2-heptyl-1,3-dimethyl-, computational analysis could reveal such stabilizing interactions, providing a more nuanced understanding of its conformational preferences beyond simple steric considerations. Techniques like Symmetry-Adapted Perturbation Theory (SAPT) can be employed to decompose the interaction energies into physically meaningful components such as electrostatic, exchange, induction, and dispersion. nih.gov

Advanced Analytical Chemistry for Research on Benzene, 2 Heptyl 1,3 Dimethyl

Multidimensional Gas Chromatography–Mass Spectrometry (GC×GC–ToFMS) for Isomer Separation and Quantification

The analysis of alkylated benzenes is often complicated by the presence of numerous structural isomers with very similar physicochemical properties, making their separation by conventional one-dimensional gas chromatography (GC) challenging. vurup.sk Multidimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (ToFMS) offers a powerful solution by providing significantly enhanced peak capacity and structured two-dimensional chromatograms.

In a GC×GC system, compounds are subjected to two distinct separation mechanisms in two different columns. For instance, a nonpolar primary column can separate compounds based on their boiling points, while a secondary column with a different stationary phase (e.g., mid-polar) can separate the co-eluting isomers based on polarity or shape. vurup.sk This is particularly effective for separating isomers of alkylbenzenes. vurup.sk For Benzene (B151609), 2-heptyl-1,3-dimethyl-, this technique would be crucial for separating it from other isomers such as those with different substitution patterns on the benzene ring or different branching in the heptyl group. The high data acquisition speed of ToFMS is essential to adequately sample the very narrow peaks (typically <100 ms) generated in GC×GC, providing full-mass-range spectra for confident identification.

Table 1: Potential Isomers of Heptyl-dimethyl-benzene Separable by GCxGC This table is illustrative and shows potential isomers that could be resolved from Benzene, 2-heptyl-1,3-dimethyl- using GCxGC.

Compound NameStructureRationale for Separation
Benzene, 2-heptyl-1,3-dimethyl-Aromatic ring with one heptyl and two methyl groups (1,2,3-substitution)The specific arrangement of alkyl groups creates a unique polarity and boiling point.
Benzene, 1-heptyl-3,5-dimethyl-Aromatic ring with one heptyl and two methyl groups (1,3,5-substitution)Symmetrical substitution pattern affects interaction with the stationary phase differently. vurup.sk
Benzene, 4-heptyl-1,2-dimethyl-Aromatic ring with one heptyl and two methyl groups (1,2,4-substitution)Different dipole moment and boiling point compared to the 1,2,3-isomer.
Benzene, 1,3-dimethyl-2-(1-methylhexyl)-Isomer with a branched alkyl chainBranching in the alkyl chain lowers the boiling point relative to the straight-chain isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-depth Structural Elucidation

While GC-MS is excellent for separation and identification, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for providing detailed structural information, confirming connectivity and stereochemistry. ipb.pt

¹H and ¹³C NMR spectra provide a definitive map of the hydrogen and carbon atoms within a molecule. For Benzene, 2-heptyl-1,3-dimethyl-, these techniques would allow for the complete assignment of the aromatic protons, the two distinct methyl groups on the ring, and every methylene (B1212753) and methyl group in the n-heptyl chain. mdpi.comresearchgate.net

The ¹H NMR spectrum would show characteristic signals for the aromatic protons, with their multiplicity and chemical shifts being indicative of the 1,2,3-substitution pattern. The benzylic protons (the -CH₂- group of the heptyl chain attached to the ring) would appear as a distinct triplet, while the other methylene groups would produce a series of complex multiplets in the aliphatic region. The terminal methyl group of the heptyl chain would be a clear triplet. rsc.org Similarly, the ¹³C NMR spectrum would show the exact number of carbon environments, confirming the presence of the aromatic carbons, the two ring-attached methyl carbons, and the seven carbons of the heptyl chain. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Benzene, 2-heptyl-1,3-dimethyl- Predicted values are based on standard NMR principles for alkylbenzenes. Actual values may vary based on solvent and experimental conditions.

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Aromatic CH6.8 - 7.2125 - 140
Ring CH₃2.1 - 2.419 - 22
Benzylic CH₂2.5 - 2.830 - 35
Chain CH₂1.2 - 1.622 - 32
Terminal CH₃0.8 - 1.0~14

Spectroscopic Signatures of Intramolecular Interactions

Advanced 2D NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space interactions between protons that are close to each other, providing insight into the molecule's preferred conformation. For Benzene, 2-heptyl-1,3-dimethyl-, a NOESY experiment could show correlations between the protons of the benzylic -CH₂- group and the protons of the adjacent methyl groups on the aromatic ring. This would confirm the connectivity and provide information on the rotational dynamics of the heptyl chain relative to the substituted benzene ring. Such spectroscopic signatures are critical for distinguishing between closely related isomers where simple 1D NMR might be ambiguous. nih.gov

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Material Decomposition Analysis

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is an analytical technique used to characterize the composition of complex, non-volatile materials. csic.es The material is heated to a high temperature in an inert atmosphere, causing it to thermally decompose into smaller, volatile fragments that are then separated and identified by GC/MS. csic.estno.nl

Benzene, 2-heptyl-1,3-dimethyl- could be a specific pyrolysis product formed during the thermal decomposition of various materials, such as specific types of polymers, crude oils, or kerogens. researchgate.net Its identification in a pyrogram can provide clues about the original macromolecular structure. For example, the presence of various alkylbenzenes in the pyrolysis products of kerogen is used to assess the maturity and origin of the source rock. researchgate.net The detection of Benzene, 2-heptyl-1,3-dimethyl- would suggest the presence of a C₁₅ aromatic moiety within the larger structure. Studies have shown that the pyrolysis of materials like lignin (B12514952) and plastics can produce a range of aromatic hydrocarbons, including substituted benzenes. mdpi.commdpi.com

Table 3: Potential Precursors and Pyrolysis Products

Precursor MaterialPotential Pyrolysis Products Identified by Py-GC/MSReference
Kerogen (Source Rock)Alkanes, alkenes, various alkylbenzenes (e.g., trimethylbenzenes, ethyl-dimethylbenzenes) researchgate.net
Lignin / Polyethylene (B3416737) MixBenzene, Toluene, Ethylbenzene, Xylene (BTEX) mdpi.com
Cembranoids (from Tobacco)Toluene, p-xylene (B151628), 2-methylfuran, benzaldehyde chromatographyonline.comchromatographyonline.com
Hospital Plastic Waste (PP, PS, PE)Alkanes, alkenes, aromatic derivatives from polystyrene degradation mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Trace Analysis and Unknown Compound Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This capability is indispensable for determining the elemental formula of an unknown compound. For Benzene, 2-heptyl-1,3-dimethyl- (molecular formula C₁₅H₂₄), HRMS would measure its monoisotopic mass with high precision (calculated M⁺: 204.1878). This allows it to be distinguished from other isobaric compounds (compounds with the same nominal mass but different elemental formulas), which is a common challenge in the analysis of complex samples like environmental extracts or petroleum fractions. rsc.org The technique's high sensitivity also makes it ideal for detecting the compound at trace levels. nih.gov

Untargeted Metabolomics Approaches for Volatile Compound Profiling

Untargeted metabolomics aims to capture and analyze as many small molecules (metabolites) in a biological or environmental sample as possible. nih.gov For volatile organic compounds (VOCs), this is typically done using GC-MS. epa.gov In this context, Benzene, 2-heptyl-1,3-dimethyl-, as a volatile hydrocarbon, could be detected as part of a VOC profile in various matrices. For example, untargeted screening of air, water, or soil samples could reveal its presence as an industrial chemical or a component of fuel contamination. epa.gov In biological systems, VOC profiles in breath, urine, or blood can serve as biomarkers for diseases or exposure to certain substances. nih.gov While not a native metabolite, the detection of Benzene, 2-heptyl-1,3-dimethyl- in a biological sample could indicate exposure from consumer products or environmental sources. nih.gov

Future Research Directions and Emerging Avenues in Benzene, 2 Heptyl 1,3 Dimethyl Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Sustainability

The synthesis of specifically substituted aromatic compounds like Benzene (B151609), 2-heptyl-1,3-dimethyl- is a significant challenge. Traditional methods such as Friedel-Crafts alkylation often lead to a mixture of isomers and polyalkylated products, necessitating energy-intensive separation processes. beyondbenign.orgquizlet.com Future research will likely focus on the development of highly selective and sustainable catalytic systems.

Key Research Areas:

Shape-Selective Zeolites: Designing zeolite catalysts with pore structures tailored to favor the formation of the 2-heptyl-1,3-dimethyl- isomer over other substitution patterns.

Homogeneous Catalysis with Designed Ligands: Utilizing transition metal catalysts with sterically and electronically tuned ligands to control the regioselectivity of the alkylation reaction.

Solid Acid Catalysts: Investigating environmentally benign solid acid catalysts as alternatives to traditional Lewis acids to minimize waste and improve catalyst recyclability. nbinno.com

A comparative analysis of potential catalytic systems is presented in the table below:

Catalyst TypePotential AdvantagesPotential Challenges
Shape-Selective Zeolites High selectivity, reusability, thermal stability.Diffusion limitations, potential for deactivation.
Homogeneous Catalysts High activity and selectivity under mild conditions.Catalyst separation and recycling, cost of ligands.
Solid Acid Catalysts Environmentally friendly, easy to separate.Lower activity compared to Lewis acids, potential for leaching.

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Insights

A thorough understanding of the structure-property relationships of Benzene, 2-heptyl-1,3-dimethyl- requires a combination of advanced analytical and computational methods. While standard techniques provide basic characterization, a deeper mechanistic understanding of its formation and behavior necessitates more sophisticated approaches.

Future Research Focus:

Advanced NMR Spectroscopy: Employing two-dimensional NMR techniques (COSY, HSQC, HMBC) to unambiguously determine the connectivity and spatial arrangement of the alkyl substituents on the benzene ring.

Mass Spectrometry: Utilizing high-resolution mass spectrometry to elucidate fragmentation patterns, which can provide insights into the compound's structure and stability. nih.gov

Computational Chemistry: Applying density functional theory (DFT) and other computational methods to model the reaction pathways for the synthesis of Benzene, 2-heptyl-1,3-dimethyl-, predict its spectroscopic properties, and understand the directing effects of the alkyl groups. nih.gov

Comprehensive Environmental Transport and Fate Modeling

The introduction of any new chemical compound into the environment necessitates a thorough evaluation of its potential persistence, bioaccumulation, and toxicity. For long-chain alkylbenzenes, environmental fate is a significant consideration. nih.govnih.gov

Prospective Research Directions:

Biodegradation Studies: Investigating the microbial degradation pathways of Benzene, 2-heptyl-1,3-dimethyl- to determine its environmental persistence. The branched nature of the heptyl group could influence its biodegradability compared to linear alkylbenzenes. nih.govmpob.gov.my

Adsorption and Transport Modeling: Studying the adsorption of this compound onto soil and sediment particles to predict its mobility in terrestrial and aquatic environments.

Ecotoxicity Assessment: Conducting studies to evaluate the potential impact of Benzene, 2-heptyl-1,3-dimethyl- on various organisms.

Exploration of Bio-based Synthetic Routes to Alkylated Aromatics

In the push towards a more sustainable chemical industry, the development of bio-based routes to aromatic compounds is a critical area of research. kit.edubohrium.comrenewable-carbon.eu Future investigations could explore the synthesis of alkylated aromatics, including structures like Benzene, 2-heptyl-1,3-dimethyl-, from renewable feedstocks.

Emerging Avenues:

Catalytic Conversion of Biomass: Investigating the catalytic conversion of lignocellulosic biomass or bio-derived platform molecules to produce a mixture of aromatic compounds from which specific isomers could be isolated.

Metabolic Engineering: Genetically engineering microorganisms to produce specific alkylated aromatic compounds through fermentation processes.

Hybrid Chemo-enzymatic Synthesis: Combining enzymatic reactions with traditional chemical catalysis to develop novel and sustainable synthetic pathways.

The table below outlines potential bio-based feedstocks and their conversion pathways:

Bio-based FeedstockPotential Conversion PathwayTarget Intermediate
Lignin (B12514952) Depolymerization and hydrodeoxygenationAromatic platform chemicals
Sugars (from cellulose/hemicellulose) Fermentation, Diels-Alder reactionsFuranics, cyclic ketones
Fatty Acids Catalytic cracking and aromatizationAromatic hydrocarbons

By pursuing these future research directions, the scientific community can build a comprehensive understanding of Benzene, 2-heptyl-1,3-dimethyl- and other novel alkylated aromatic compounds, paving the way for their potential application in a sustainable and technologically advanced future.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-heptyl-1,3-dimethylbenzene for high purity and yield?

  • Methodological Answer :

  • Use Friedel-Crafts alkylation of 1,3-dimethylbenzene (m-xylene) with 1-bromoheptane under anhydrous conditions. Catalysts like AlCl₃ or FeCl₃ are effective, but AlCl₃ may lead to isomerization byproducts .

  • Monitor reaction progress via GC-MS to detect intermediates (e.g., mono-alkylated products) and optimize reaction time/temperature to minimize polyalkylation. A typical temperature range is 50–80°C .

  • Purify via fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) due to the compound’s high boiling point (~250–300°C estimated).

    • Data Table :
ParameterValue/RecommendationSource
Catalyst EfficiencyAlCl₃ > FeCl₃ (yield ~70–85%)
GC-MS Retention14.5–16.5 min (non-polar column)

Q. What analytical techniques are critical for distinguishing structural isomers of alkylated benzene derivatives?

  • Methodological Answer :

  • GC-MS : Use a polar capillary column (e.g., DB-WAX) to resolve isomers based on boiling points and fragmentation patterns. For example, 2-heptyl-1,3-dimethylbenzene shows a base peak at m/z 134 (C₁₀H₁₄⁺) with secondary fragments at m/z 91 (tropylium ion) .
  • NMR : ¹H NMR can differentiate substitution patterns. Aromatic protons in 1,3-dimethylbenzene derivatives exhibit distinct splitting (e.g., doublet of doublets for para-substituted protons) .

Q. How does the stability of 2-heptyl-1,3-dimethylbenzene vary under different storage conditions?

  • Methodological Answer :

  • Store in amber glass vials at –20°C under inert gas (N₂/Ar) to prevent oxidation. Avoid exposure to light, as alkylbenzenes degrade via radical pathways .
  • Monitor degradation using UV-Vis spectroscopy (absorption at 250–280 nm) or HPLC with a C18 column (retention time ~8–10 min) .

Advanced Research Questions

Q. What are the key challenges in quantifying trace levels of 2-heptyl-1,3-dimethylbenzene in environmental samples, and how can they be addressed?

  • Methodological Answer :

  • Challenge : Co-elution with structurally similar compounds (e.g., ethyl-dimethylbenzene isomers) in GC-MS.

  • Solution : Use two-dimensional GC × GC/TOF-MS for enhanced resolution. For example, a non-polar × mid-polar column setup reduces co-elution .

  • Validation : Spike samples with deuterated internal standards (e.g., d₁₄-2-heptyl-1,3-dimethylbenzene) to correct for matrix effects .

    • Data Table :
Analytical ParameterValueSource
LOD (GC × GC/TOF-MS)0.01–0.05 ppb
Recovery Rate (soil matrix)78–92%

Q. How can computational modeling predict the environmental fate of 2-heptyl-1,3-dimethylbenzene?

  • Methodological Answer :

  • Use quantum mechanical calculations (e.g., DFT) to estimate bond dissociation energies (BDEs) for predicting degradation pathways. For example, C–H BDEs < 90 kcal/mol suggest susceptibility to hydroxyl radical attack .
  • Validate predictions with experimental ozonolysis or photolysis studies. Monitor products via APCI-MS (atmospheric pressure chemical ionization) .

Q. How to resolve contradictions in reported degradation rates of alkylated benzenes across studies?

  • Methodological Answer :

  • Step 1 : Compare experimental conditions (e.g., light intensity, oxidant concentration). For instance, hydroxyl radical ([•OH]) concentrations vary widely in lab vs. field studies .
  • Step 2 : Normalize data using a reference compound (e.g., toluene) with well-established degradation kinetics.
  • Step 3 : Apply multivariate statistical analysis (e.g., PCA) to identify dominant variables affecting degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.